molecular formula C12H21NO4 B1486324 1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid CAS No. 2168383-75-1

1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B1486324
CAS No.: 2168383-75-1
M. Wt: 243.3 g/mol
InChI Key: GMQVSLJAKDZSFE-UHFFFAOYSA-N
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Description

“1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines . The compound also contains a cyclopropane ring and a carboxylic acid group .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular weight of the compound is 229.28 . The InChI code for the compound is 1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(5-6-11)7-8(13)14/h5-7H2,1-4H3,(H,13,14) .


Chemical Reactions Analysis

The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . Methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine occurs .

It should be stored at room temperature .

Safety and Hazards

The compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists or skin irritation occurs .

Properties

IUPAC Name

2,2-dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-10(2,3)17-9(16)13-7-12(8(14)15)6-11(12,4)5/h6-7H2,1-5H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQVSLJAKDZSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(CNC(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
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1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 3
1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 4
1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 5
1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 6
1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid

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